N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound featuring a benzo[d]thiazole core substituted with a methoxy group and an acetamide group. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-(methoxy)phenyl)acetamide
Uniqueness: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-4-3-5-14-16(13)19-17(23-14)18-15(20)10-11-6-8-12(22-2)9-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJLIOMZFQMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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